molecular formula C16H26N2O2 B13742486 Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2',4',6'-trimethyl- CAS No. 22164-95-0

Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2',4',6'-trimethyl-

Cat. No.: B13742486
CAS No.: 22164-95-0
M. Wt: 278.39 g/mol
InChI Key: BCVAEBOAMLABCC-UHFFFAOYSA-N
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Description

Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- is a complex organic compound with a unique structure that includes an acetanilide core substituted with ethyl, methoxyethyl, and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- typically involves multi-step organic reactions. One common method includes the acylation of aniline derivatives followed by alkylation and methoxylation steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Acetanilide, 2-(ethyl(2-methoxyethyl)amino)-2’,4’,6’-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analog without the ethyl, methoxyethyl, and trimethyl substitutions.

    N-ethylacetanilide: Similar structure but lacks the methoxyethyl and trimethyl groups.

    2-methoxyacetanilide: Contains a methoxy group but lacks the ethyl and trimethyl groups.

Properties

CAS No.

22164-95-0

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

2-[ethyl(2-methoxyethyl)amino]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C16H26N2O2/c1-6-18(7-8-20-5)11-15(19)17-16-13(3)9-12(2)10-14(16)4/h9-10H,6-8,11H2,1-5H3,(H,17,19)

InChI Key

BCVAEBOAMLABCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC)CC(=O)NC1=C(C=C(C=C1C)C)C

Origin of Product

United States

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